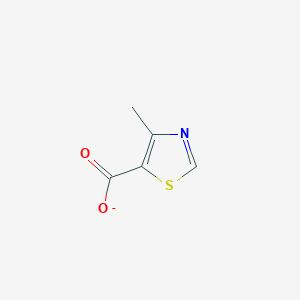

4-Methyl-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality 4-Methyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H4NO2S- |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8)/p-1 |

InChI Key |

ZGWGSEUMABQEMD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC=N1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-Methyl-1,3-thiazole-5-carboxylate CAS 20582-55-2 properties

An In-Depth Technical Guide to Ethyl 4-Methyl-1,3-thiazole-5-carboxylate (CAS 20582-55-2)

Introduction

Ethyl 4-methyl-1,3-thiazole-5-carboxylate, registered under CAS number 20582-55-2, is a pivotal heterocyclic building block in the landscape of modern organic synthesis. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds, including the essential vitamin B1 (Thiamine).[1] This guide offers a comprehensive technical overview of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and critical applications. For researchers, medicinal chemists, and professionals in drug development and agrochemical science, understanding the nuances of this versatile intermediate is key to unlocking novel therapeutic agents and advanced materials.[2]

Chapter 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application in research and synthesis. This chapter details the structural, physical, and spectroscopic characteristics of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate.

Nomenclature and Structure

The compound is systematically named ethyl 4-methyl-1,3-thiazole-5-carboxylate . It is also commonly referred to as 4-Methylthiazole-5-carboxylic Acid Ethyl Ester.[3] The structure features a thiazole ring substituted with a methyl group at position 4 and an ethyl carboxylate group at position 5.

Caption: Chemical structure of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate.

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. Ethyl 4-methyl-1,3-thiazole-5-carboxylate is typically a white to light yellow solid or liquid, a characteristic dependent on purity and ambient temperature.[2][4]

| Property | Value | Source(s) |

| CAS Number | 20582-55-2 | [2][4] |

| Molecular Formula | C₇H₉NO₂S | [2][4] |

| Molecular Weight | 171.21 - 171.22 g/mol | [2] |

| Appearance | White to almost white powder or lump; Light yellow to brown liquid | [2][3][4] |

| Melting Point | 23 - 28 °C | [2] |

| Boiling Point | ~233 °C | |

| Purity | >97.0% (GC) | [2][3] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [4] |

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the structural features of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate allow for the prediction of its key spectroscopic signals, which are essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3-1.4 ppm and a quartet around 4.2-4.3 ppm), the methyl group on the thiazole ring (a singlet around 2.7 ppm), and the lone proton on the thiazole ring (a singlet around 8.5-9.0 ppm).

-

¹³C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, the methyl carbon, the ester carbonyl carbon (~162 ppm), and the three distinct carbons of the substituted thiazole ring.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester group, typically in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching and bending, C=N stretching, and vibrations characteristic of the thiazole ring skeleton.[5]

-

Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to its molecular weight (~171).

Chapter 2: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and reactivity. This chapter explores established synthetic routes to Ethyl 4-Methyl-1,3-thiazole-5-carboxylate and the chemical transformations it can undergo.

Key Synthetic Routes

The most common and historically significant method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis . Modern variations of this method are employed for the efficient production of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate.

-

Traditional Two-Step Synthesis: This route typically begins with the α-halogenation of a β-ketoester. For instance, ethyl acetoacetate is brominated using N-bromosuccinimide (NBS) to yield ethyl 2-bromo-3-oxobutanoate. This intermediate is then cyclized with a thioamide (like thiourea) to form the thiazole ring. However, this method can be limited by tedious work-ups and lower overall yields.[6]

-

One-Pot Synthesis: To improve efficiency, one-pot procedures have been developed. These methods combine the halogenation and cyclization steps, avoiding the isolation of the bromo-intermediate. This approach offers higher yields and simpler execution.[6]

-

Synthesis from Ethyl 2-chloroacetoacetate: An alternative high-yield method involves the reaction of ethyl 2-chloroacetoacetate with formamide.[7][8]

Sources

- 1. kuey.net [kuey.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 4-Methylthiazole-5-carboxylate | 20582-55-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Ethyl 4-methylthiazole-5-carboxylate | 20582-55-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 4-Methylthiazole-5-carboxylic acid | 20485-41-0 [chemicalbook.com]

- 8. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Introduction: The Thiazole Core in Modern Medicinal Chemistry

An In-depth Technical Guide to Ethyl 4-methylthiazole-5-carboxylate

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design. Within this important class of heterocycles, Ethyl 4-methylthiazole-5-carboxylate (CAS No: 20582-55-2) has emerged as a critical building block, particularly for its role as a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.[1][2][3][4]

This guide provides an in-depth technical overview of Ethyl 4-methylthiazole-5-carboxylate, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its chemical structure, explore its synthesis with mechanistic insights, detail its spectroscopic signature, and discuss its applications, providing a comprehensive resource for laboratory applications.

Chemical Structure and Physicochemical Properties

The structural identity of a molecule is fundamental to its reactivity and function. Ethyl 4-methylthiazole-5-carboxylate is a substituted thiazole featuring a methyl group at position 4 and an ethyl carboxylate group at position 5.

Caption: 2D Structure of Ethyl 4-methylthiazole-5-carboxylate.

The arrangement of the electron-withdrawing ethyl ester group adjacent to the electron-rich thiazole ring dictates the molecule's reactivity, particularly at the C2 position, which is crucial for its subsequent elaboration into more complex pharmaceutical agents.

Table 1: Physicochemical Properties of Ethyl 4-methylthiazole-5-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 20582-55-2 | |

| Molecular Formula | C₇H₉NO₂S | [5] |

| Molecular Weight | 171.22 g/mol | [5] |

| Appearance | White to yellow solid or liquid | |

| Melting Point | 28-38 °C | [6] |

| Boiling Point | 62 °C @ 1.5 mmHg | [6] |

| InChIKey | WISQBJLUORKXNY-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥96% | [7] |

Spectroscopic Characterization: The Analytical Fingerprint

Structural confirmation is paramount in chemical synthesis. Spectroscopic methods provide a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the presence of key functional groups. The expected signals for Ethyl 4-methylthiazole-5-carboxylate are consistent with its structure.

Table 2: ¹H NMR Data for Ethyl 4-methylthiazole-5-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 8.0 | Singlet | 1H | Thiazole C2-H | [6] |

| 4.4 | Quartet | 2H | OCH₂ CH₃ | [6] |

| 2.5 | Singlet | 3H | Thiazole-C4-CH₃ | [6] |

| 1.4 | Triplet | 3H | OCH₂CH₃ | [6] |

| Solvent: CDCl₃ |

The singlet at 8.0 ppm is characteristic of the proton at the C2 position of the thiazole ring. The quartet and triplet are classic patterns for an ethyl ester group, while the singlet at 2.5 ppm confirms the methyl group at C4.

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most common and historically significant method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[9][10] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[11][12] For Ethyl 4-methylthiazole-5-carboxylate, a well-documented approach utilizes ethyl 2-chloroacetoacetate and formamide.[6]

Caption: General workflow for the synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Experimental Protocol

This protocol is adapted from established literature procedures and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]

Step 1: Reaction Setup

-

In a reaction vessel equipped with a stirrer and condenser, combine ethyl 2-chloroacetoacetate (1.0 mol) and formamide (2.75 mol).

Causality: Formamide serves as the source for the N1 and C2 atoms of the thiazole ring. An excess is used to drive the reaction to completion. Ethyl 2-chloroacetoacetate provides the C4, C5, and S atoms (via an in-situ formed thioamide intermediate) as well as the side chains.

Step 2: Thermal Condensation

-

Heat the mixture with stirring to 120-135 °C for approximately 18 hours.

Causality: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization reactions. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

Step 3: Workup and Neutralization

-

After the reaction is complete, cool the mixture in an ice bath to approximately 10 °C.

-

Slowly add a 1N potassium carbonate solution or a 20% sodium hydroxide solution to neutralize the reaction mixture to a pH of 7-8.

Causality: The reaction generates acidic byproducts. Neutralization is crucial for quenching the reaction and ensuring the product is in its neutral form, which is less soluble in the aqueous phase, facilitating its isolation.

Step 4: Extraction and Purification

-

Extract the product into a suitable organic solvent (e.g., a benzene/ether mixture).[6]

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by distillation (e.g., Kugelrohr distillation) to yield the final product as a white solid.[6]

Causality: Extraction separates the organic product from the aqueous phase and inorganic salts. Drying removes residual water, and distillation purifies the compound based on its boiling point, removing non-volatile impurities.

Plausible Reaction Mechanism

The synthesis proceeds via the Hantzsch mechanism. Although formamide is used, it is believed to react with byproducts to form thioformamide in situ, or a related intermediate, which then reacts with the α-haloketone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

- 3. ETHYL 2-(3-FORMYL-4-ISOBUTOXYPHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLATE | 161798-03-4 [chemicalbook.com]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. ethyl 4-methyl-1,3-thiazole-5-carboxylate [stenutz.eu]

- 6. 20485-39-6 | CAS DataBase [m.chemicalbook.com]

- 7. Ethyl 4-Methylthiazole-5-carboxylate | 20582-55-2 | TCI EUROPE N.V. [tcichemicals.com]

- 8. tandfonline.com [tandfonline.com]

- 9. synarchive.com [synarchive.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility & Physicochemical Profiling of 4-Methylthiazole-5-Carboxylic Acid vs. Ethyl Ester

This technical guide provides a rigorous analysis of the physicochemical distinctions between 4-methylthiazole-5-carboxylic acid and its ethyl ester , focusing on solubility behaviors, purification strategies, and their implications in drug development.

Executive Summary

In the synthesis and development of thiazole-based pharmacophores (e.g., Cefditoren, Febuxostat intermediates), the transition from Ethyl 4-methylthiazole-5-carboxylate (Ester) to 4-methylthiazole-5-carboxylic acid (Acid) represents a critical "solubility switch."

-

The Ester is a lipophilic, low-melting solid/liquid (MP: 23–26 °C) that dominates the organic phase.

-

The Acid is a high-melting crystalline solid (MP: ~287 °C dec.) with pH-dependent aqueous solubility.

Understanding this switch is not merely academic; it is the fundamental mechanism used to purify the acid from unreacted ester and byproducts without chromatography. This guide details the solubility landscapes of both species and provides a validated protocol for exploiting these differences.

Physicochemical Fundamentals

The drastic difference in solubility and physical state stems from the intermolecular forces governing the crystal lattice of each compound.

Structural & Property Comparison[1]

| Property | Ethyl 4-methylthiazole-5-carboxylate (Ester) | 4-methylthiazole-5-carboxylic acid (Acid) |

| CAS Number | 20582-55-2 | 20485-41-0 |

| Molecular Formula | C₇H₉NO₂S | C₅H₅NO₂S |

| Molecular Weight | 171.22 g/mol | 143.16 g/mol |

| Physical State | Low-Melting Solid / Liquid | High-Melting Crystalline Solid |

| Melting Point | 23 – 28 °C [1, 2] | 287 °C (decomposes) [3, 4] |

| H-Bond Donors | 0 | 1 (Carboxylic -OH) |

| H-Bond Acceptors | 4 (N, S, C=O, O-Et) | 4 (N, S, C=O, -OH) |

| LogP (Lipophilicity) | ~1.7 (Moderate) | ~0.6 – 1.2 (Low) [5] |

| pKa (Acidic) | Non-ionizable | ~3.5 – 4.0 (Carboxylic Acid) |

Mechanistic Insight: Why the Difference?

-

Lattice Energy: The Acid possesses a carboxylic acid moiety capable of forming strong intermolecular hydrogen bond dimers. This creates a rigid crystal lattice, resulting in a very high melting point (>280 °C) and poor solubility in non-polar solvents.

-

Lipophilicity: The Ester caps the polar carboxyl group with an ethyl chain, removing the hydrogen bond donor and lowering the lattice energy. This results in a compound that melts near room temperature and dissolves readily in organic solvents like dichloromethane (DCM) and ethyl acetate.

Solubility Profiles

The Ester (Ethyl 4-methylthiazole-5-carboxylate)[3][4][5][6][7]

-

Aqueous: Practically insoluble in water. Hydrophobic hydration shells form around the ethyl and methyl groups, making dissolution energetically unfavorable.

-

Organic: Highly soluble in a broad range of solvents:

-

Chlorinated: DCM, Chloroform (Excellent).

-

Esters/Ketones: Ethyl Acetate, Acetone (Excellent).

-

Alcohols: Ethanol, Methanol (Good).

-

Hydrocarbons: Soluble in Toluene; moderately soluble in Hexanes.

-

The Acid (4-methylthiazole-5-carboxylic acid)[3][4][5][6][7][8][9][10]

-

Aqueous (pH Dependent):

-

pH < 2: Cationic form (protonated thiazole N). Moderate solubility.

-

pH 2–4: Neutral/Zwitterionic region. Minimum Solubility. The compound exists primarily as the neutral carboxylic acid, which precipitates due to high lattice energy.

-

pH > 5: Anionic form (Carboxylate R-COO⁻). High Solubility. Formation of sodium or potassium salts breaks the lattice, allowing full dissolution in water.

-

-

Organic:

-

Polar Aprotic: DMSO, DMF (High solubility).

-

Alcohols: Ethanol, Methanol (Moderate solubility, often requires heating).

-

Non-polar: Hexane, DCM (Very Poor/Insoluble).

-

Experimental Workflows

Protocol A: The "pH-Switch" Purification

Use this protocol to isolate pure Acid from a crude hydrolysis mixture containing unreacted Ester.

Rationale: This method exploits the fact that the Ester cannot ionize, while the Acid can be reversibly switched between water-soluble (anion) and water-insoluble (neutral) states.

-

Hydrolysis: Reaction mixture (Ester + NaOH/Water/EtOH) yields the Acid Salt (soluble).

-

Phase Wash (Critical Step):

-

Evaporate ethanol. Dilute the aqueous residue with water.

-

Wash 1: Extract the alkaline aqueous phase (pH ~10-12) with Ethyl Acetate or DCM .

-

Result: Unreacted Ester moves to the Organic layer. The Acid (as salt) stays in the Aqueous layer. Discard the organic layer.[1]

-

-

Precipitation:

-

Cool the aqueous phase to 0–5 °C.

-

Slowly add 6N HCl dropwise with vigorous stirring.

-

Target pH: 2.5 – 3.0 .

-

Observation: The Acid will crash out as a white/off-white solid.

-

-

Isolation: Filter the solid. Wash with cold water (removes inorganic salts) and cold hexanes (removes trace lipophilic impurities). Dry at 50 °C.

Visualization: Solubility-Based Separation Logic

Caption: Workflow for purifying 4-methylthiazole-5-carboxylic acid using pH-dependent solubility switching.

Protocol B: Solubility Determination (Shake-Flask Method)

Use this to determine precise solubility limits for formulation or process optimization.

-

Preparation: Add excess solid (Acid) or liquid (Ester) to 10 mL of solvent (Water, Buffer pH 7.4, Ethanol) in a glass vial.

-

Equilibration: Shake at 25 °C for 24 hours.

-

Sampling:

-

Centrifuge to pellet undissolved material.

-

Filter supernatant through a 0.45 µm PTFE filter.

-

-

Quantification: Analyze filtrate via HPLC (C18 column, Water/Acetonitrile gradient).

-

Note: For the Acid, ensure the mobile phase is buffered (e.g., 0.1% Formic Acid) to prevent peak tailing.

-

Implications for Drug Development[11][12]

Prodrug Strategy

The Ester (Ethyl 4-methylthiazole-5-carboxylate) serves as a classic prodrug motif .

-

Bioavailability: The Acid has poor passive permeability due to ionization at physiological pH (7.4).

-

Solution: Administering the Ester increases lipophilicity (LogP ~1.7), enhancing membrane permeability. Once absorbed, esterases hydrolyze it back to the active Acid pharmacophore.

Solid State Handling

-

The Acid: Due to its high melting point (>280°C), micronization is recommended for formulation to ensure consistent dissolution rates. It is stable but prone to static charge during milling.

-

The Ester: Being a liquid or low-melting solid (MP ~25°C), it requires temperature-controlled storage (0–8°C). At room temperature, it may exist as a sticky semi-solid, complicating automated weighing. Recommendation: Melt completely at 30°C before dispensing to ensure homogeneity.

References

-

Sigma-Aldrich. Ethyl 4-methylthiazole-5-carboxylate Product Specification. CAS: 20582-55-2.[2][3] Link

-

Chem-Impex. 4-Methylthiazole-5-carboxylic acid ethyl ester Properties. Link

-

ChemicalBook. 4-Methylthiazole-5-carboxylic acid Properties and Melting Point Data. CAS: 20485-41-0.[4][5][6] Link

-

PureSynth. Certificate of Analysis: 4-Methylthiazole-5-Carboxylic Acid. Link

-

PubChem. Compound Summary: 4-methylthiazole-5-carboxylic acid (CID 209805).[7] Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Ethyl 4-methylthiazole-5-carboxylate | 20582-55-2 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Methylthiazole-5-carboxylic acid | 20485-41-0 [chemicalbook.com]

- 5. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pure-synth.com [pure-synth.com]

- 7. PubChemLite - 4-methylthiazole-5-carboxylic acid (C5H5NO2S) [pubchemlite.lcsb.uni.lu]

Biological Activity of 4-Methylthiazole-5-Carboxylate Derivatives: A Technical Guide

Executive Summary

The 4-methylthiazole-5-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for diverse therapeutic applications. Unlike generic thiazole rings, the specific substitution pattern of a methyl group at position 4 and a carboxylate moiety at position 5 imparts unique electronic and steric properties that facilitate binding to critical biological targets.

This guide analyzes the biological activity of these derivatives, focusing on their proven efficacy as mucin onco-protein inhibitors (MUC1) , VEGFR-2 antagonists , and DNA gyrase inhibitors . We explore the structure-activity relationships (SAR) that drive these activities and provide validated protocols for their synthesis and biological evaluation.

Chemical Architecture & Synthesis

The Core Scaffold

The 4-methylthiazole-5-carboxylate core is characterized by a planar, aromatic system with high electron delocalization. The C-5 carboxylate functions as a critical hydrogen-bond acceptor/donor interface (depending on ester/acid/amide state), while the C-4 methyl group provides hydrophobic interaction points within enzyme pockets.

Validated Synthetic Pathway

The most robust method for generating this scaffold is a modification of the Hantzsch Thiazole Synthesis . This self-validating protocol ensures high regioselectivity.

Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Principle: Condensation of

Reagents: Ethyl acetoacetate (1.0 eq), Thiourea (1.0 eq), N-Bromosuccinimide (NBS) (1.2 eq), Water/THF solvent system.[1]

Step-by-Step Methodology:

-

Halogenation: Dissolve Ethyl acetoacetate (0.05 mol) in a mixture of Water (50 mL) and THF (20 mL). Cool to <0°C.

-

Addition: Add NBS (10.5 g) portion-wise. Stir at room temperature (RT) for 2 hours.

-

Checkpoint: Monitor via TLC (Petroleum ether:Ethyl acetate 2:1).[1] Disappearance of starting material indicates formation of

-bromo intermediate.

-

-

Cyclization: Add Thiourea (3.80 g). Heat the reaction mixture to 80°C for 2 hours.

-

Work-up: Cool to RT. Neutralize with aqueous ammonia to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

Yield: Typically 85-92%.

Purity Validation:

Structure-Activity Relationship (SAR) Visualization[2]

The biological efficacy of this scaffold is highly sensitive to substitutions at the C-2 position and modifications of the C-5 carboxylate.

Figure 1: SAR Map detailing the functional impact of substitutions on the 4-methylthiazole-5-carboxylate scaffold.

Therapeutic Applications & Mechanisms[3][4]

Oncology: VEGFR-2 and MUC1 Inhibition

Derivatives of 4-methylthiazole-5-carboxylic acid have demonstrated potent anticancer activity, particularly against breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines.

-

Mechanism 1: MUC1 Inhibition Compounds converted to amides (e.g., reacting with substituted amines) bind to the MUC1 onco-protein. MUC1 is often overexpressed in adenocarcinomas, protecting cancer cells from chemotherapy. Thiazole derivatives disrupt MUC1 dimerization, sensitizing cells to apoptosis.

-

Mechanism 2: VEGFR-2 Antagonism Specific hydrazinyl-thiazole derivatives (e.g., Compound 4c) act as VEGFR-2 inhibitors. By blocking this receptor, the compounds inhibit angiogenesis, starving the tumor of oxygen and nutrients.

Data Summary: Cytotoxicity (IC

| Compound Derivative | Cell Line | Target | IC | Reference |

| Compound 3d (Amide) | MDA-MB-231 | MUC1 | < 5.0 | [1] |

| Compound 4c (Hydrazone) | MCF-7 | VEGFR-2 | 2.57 ± 0.16 | [2] |

| Compound 4c (Hydrazone) | HepG2 | VEGFR-2 | 7.26 ± 0.44 | [2] |

| Sorafenib (Control) | MCF-7 | VEGFR-2 | 6.77 ± 0.41 | [2] |

Antimicrobial Activity: DNA Gyrase Targeting

The C-2 amino derivatives exhibit bactericidal activity against Gram-positive strains (S. aureus, B. subtilis).

-

Mechanism: Molecular docking studies suggest these compounds bind to the ATP-binding pocket of bacterial DNA gyrase B subunit. The C-4 methyl group fits into a hydrophobic pocket, while the C-5 carboxylate forms hydrogen bonds with Arg136.

Neurology: GABA-A Receptor Modulation

Derivatives such as 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate (NMZM) have shown neuroprotective effects.

-

Action: Positive allosteric modulation of GABA-A receptors.

-

Result: Reversal of cognitive deficits and potentiation of GABA currents, offering potential in Alzheimer's therapy.[3]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway mechanism for anticancer activity (VEGFR-2 inhibition) and antimicrobial activity (DNA Gyrase inhibition).

Figure 2: Dual mechanism of action: VEGFR-2 inhibition in cancer cells and DNA Gyrase inhibition in bacteria.

Experimental Protocol: MTT Cell Viability Assay

To validate the anticancer potential of synthesized derivatives, the MTT assay is the industry standard for determining IC

Objective: Quantify the cytotoxicity of 4-methylthiazole derivatives against MCF-7 cells.

Materials:

-

MCF-7 Cell line (ATCC).

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

DMSO (Solubilizing agent).

-

96-well microplates.

Workflow:

-

Seeding: Plate MCF-7 cells at a density of

cells/well in 100 -

Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100

M). Include Doxorubicin or Sorafenib as a positive control and 0.1% DMSO as a vehicle control. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.-

Mechanism:[4] Viable mitochondria reduce yellow MTT to purple formazan crystals.

-

-

Solubilization: Discard supernatant. Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curves to determine IC

References

-

Chamarthi, N. R., et al. (2014).[5] "Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents."[5][6] Bioorganic & Medicinal Chemistry Letters, 24(17), 4239-4244. Link

-

Altowyan, M. S., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules, 28(21), 7318. Link

-

Gomha, S. M., et al. (2014).[5] "Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents." Molecules, 19(4), 4556-4574. Link

-

Evren, A. E., et al. (2021). "Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity." Journal of Molecular Structure, 1241, 130692.[7] Link

-

Wang, X., et al. (2014).[5] "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates." Synthetic Communications, 44(18), 2682-2689. Link

-

Zhang, Y., et al. (2018). "2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons." CNS Neuroscience & Therapeutics, 24(12), 1238-1246. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

The 4-Methyl-1,3-thiazole-5-carboxylate Scaffold: From Synthetic Core to Clinical Efficacy

Executive Summary

The 4-methyl-1,3-thiazole-5-carboxylate motif represents a privileged scaffold in medicinal chemistry, distinguished by its electronic versatility and structural rigidity. Unlike flexible aliphatic linkers, this heteroaromatic core provides a defined vector for substituent orientation, balancing lipophilicity (via the 4-methyl group) with polar interactions (via the 5-carboxylate). While best known as the structural anchor of Febuxostat (a potent xanthine oxidase inhibitor), recent campaigns have validated its utility in targeting Monoacylglycerol Lipase (MAGL), Mucin 1 (MUC1), and bacterial resistance pathways. This guide dissects the pharmacophore's properties, synthetic accessibility, and application in modern drug discovery.

Structural Analysis & Pharmacophoric Features[1][2][3]

The 1,3-thiazole ring is planar and aromatic, but its electron density is unevenly distributed, creating distinct vectors for molecular recognition.

Electronic & Steric Architecture

-

The Thiazole Ring: The sulfur atom acts as a weak H-bond acceptor and contributes to lipophilicity, while the nitrogen atom is a robust H-bond acceptor (pKa of conjugate acid ~2.5). This duality allows the scaffold to engage in π-π stacking while simultaneously coordinating metal centers or polar residues.

-

The 4-Methyl Group: Often dismissed as a simple lipophilic handle, the C4-methyl group plays a critical conformational locking role . It introduces steric bulk that restricts rotation of substituents at the C5 position, pre-organizing the molecule into a bioactive conformation. It also blocks metabolic oxidation at the C4 position, enhancing metabolic stability.

-

The 5-Carboxylate: This moiety serves two functions:

-

Prodrug/Intermediate Handle: As an ester (ethyl/methyl), it improves membrane permeability during lead optimization.

-

Warhead/Anchor: Upon hydrolysis to the carboxylic acid, it becomes a key polar contact, capable of salt-bridging with arginine/lysine residues or coordinating with metalloenzyme cofactors (e.g., Molybdenum in Xanthine Oxidase).

-

Visualization: Pharmacophore SAR Map

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 4-methyl-1,3-thiazole-5-carboxylate core.

Therapeutic Case Study: Febuxostat

Febuxostat (Uloric/Adenuric) is the definitive proof-of-concept for this pharmacophore. It is a non-purine selective inhibitor of Xanthine Oxidase (XO), used to treat hyperuricemia in gout patients.[1][2]

-

Mechanism of Action: Unlike Allopurinol (a purine analog), Febuxostat does not require metabolic activation. The thiazole core occupies the channel leading to the active site.

-

Key Interaction: The C5-carboxylic acid forms hydrogen bonds with Arg880 and Thr1010 in the solvent channel, while the thiazole nitrogen interacts with the Molybdenum-pterin (Mo-pt) cofactor center, effectively blocking substrate access. The C4-methyl group fits into a small hydrophobic pocket, enhancing potency by displacing water and increasing van der Waals contacts.

Emerging Applications

Beyond gout, the scaffold is evolving into new therapeutic areas:

-

Cancer (MAGL Inhibition): Derivatives where the C5-carboxylate is converted to amides or hydrazides have shown nanomolar potency against Monoacylglycerol Lipase (MAGL), a key enzyme in cancer cell migration and survival.

-

Antimicrobial Resistance: Hydrazide-hydrazone derivatives of the 4-methyl-1,3-thiazole-5-carboxylate have demonstrated significant activity against Staphylococcus aureus, with the C2-substituent driving specificity.

Technical Workflow: Synthesis & Validation

The synthesis of this core relies on the robust Hantzsch Thiazole Synthesis .[3] The following protocol is optimized for high purity and scalability, suitable for generating intermediates for Febuxostat or novel analogs.

Protocol: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Target: The key intermediate for Febuxostat.[2]

Reagents & Materials

-

Substrate: 3-Cyano-4-isobutoxythiobenzamide (1.0 equiv)

-

Cyclizing Agent: Ethyl 2-chloroacetoacetate (1.1 equiv)

-

Solvent: Ethanol (Absolute)[4]

Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-cyano-4-isobutoxythiobenzamide (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add ethyl 2-chloroacetoacetate (11 mmol) dropwise over 5 minutes. Note: The reaction is exothermic; ensure controlled addition.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The thioamide spot should disappear.

-

Workup: Cool the reaction mixture to room temperature. A precipitate often forms. If not, reduce solvent volume by 50% under vacuum and cool to 0°C.

-

Isolation: Filter the solid precipitate. Wash the filter cake with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove inorganic salts and HCl byproducts.

-

Purification: Recrystallize from hot ethanol/water (9:1) to yield the product as off-white needles.

-

Validation:

-

1H NMR (CDCl3): Look for the thiazole-CH3 singlet at ~2.7 ppm and the ethyl ester quartet/triplet signals.

-

Yield: Expected range 80–90%.

-

Visualization: Synthetic Pathway[3]

Figure 2: Step-by-step synthetic workflow for accessing the active thiazole-5-carboxylic acid pharmacophore.

Quantitative Data Summary

| Compound Class | Target | Key Substituent (C2) | Activity Metric | Reference |

| Febuxostat | Xanthine Oxidase | 3-cyano-4-isobutoxyphenyl | IC50 = 1.8 nM | [1] |

| Thiazole Hydrazide | S. aureus | 5-nitro-2-furyl | MIC = 1.95 µg/mL | [2] |

| Thiazole Amide | MAGL (Cancer) | Substituted ureas | IC50 = 37 nM | [3] |

| Thiazole Ester | MUC1 (Cancer) | Phenyl derivatives | Cell Viability (High) | [4] |

References

-

Febuxostat: A Non-Purine Xanthine Oxidase Inhibitor. PubChem Compound Summary. National Library of Medicine. Available at: [Link]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 2021.[6] Available at: [Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 2018. Available at: [Link]

-

Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 2014. Available at: [Link]

Sources

- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Febuxostat | 144060-53-7 [chemicalbook.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

The 4-Methylthiazole Scaffold: The Kinetic and Structural Anchor of Febuxostat

Topic: Role of 4-Methylthiazole Scaffold in Febuxostat Synthesis Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

Febuxostat (TEI-6720) represents a paradigm shift in the management of hyperuricemia. Unlike its predecessor allopurinol, which is a purine analogue, Febuxostat is a non-purine selective inhibitor of xanthine oxidase (NP-SIXO). Central to its potency and selectivity is the 2-aryl-4-methylthiazole-5-carboxylic acid core.

This guide dissects the synthetic construction of this scaffold. We move beyond basic "recipe" chemistry to analyze the why—the mechanistic causality of the Hantzsch thiazole synthesis, the critical quality attributes (CQAs) of the 4-methylthiazole moiety, and the process engineering required to suppress specific regioisomeric impurities.

Structural & Pharmacophore Analysis: Why 4-Methylthiazole?

To optimize a synthesis, one must understand the target's function. The 4-methylthiazole ring is not merely a linker; it is the structural "keystone" of the pharmacophore.

-

The Molecular Anchor: The thiazole ring is planar, allowing the molecule to slide into the narrow channel leading to the molybdenum-pterin active site of Xanthine Oxidase (XO).

-

The "Gatekeeper" Methyl Group: The 4-methyl group is critical. It provides necessary hydrophobic bulk that interacts with the hydrophobic residues (specifically Phe914 and Phe1009) within the solvent channel. This steric bulk also prevents the molecule from being oxidized by the enzyme itself—a flaw seen in purine-based inhibitors.

-

The Electrostatic Hook: The 5-carboxylic acid (derived from the ethyl ester in synthesis) forms a critical salt bridge with Arg880, anchoring the inhibitor in the active site.

Visual 1: Retrosynthetic Logic of the Thiazole Core

The following diagram illustrates the convergent strategy where the 4-methylthiazole scaffold is the primary synthetic target.

Figure 1: Retrosynthetic dissection showing the convergence of the aryl-thioamide and the chloroacetoacetate to form the central thiazole ring.

The Core Synthesis: Hantzsch Thiazole Construction[1]

The industry-standard method for constructing the Febuxostat core is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of a thioamide with an

The Reagents

-

Nucleophile: 4-Hydroxythiobenzamide (or its 3-cyano-4-isobutoxy derivative).

Mechanistic Insight

The reaction is not a single step but a cascade. Understanding this cascade is vital for yield optimization.

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of the ethyl 2-chloroacetoacetate (displacing chloride). This is the rate-determining step in many conditions. -

Imine Formation: The nitrogen of the thioamide attacks the ketone carbonyl.

-

Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Critical Process Parameter (CPP): The reaction is highly sensitive to the "leaving group ability" at the

Visual 2: The Hantzsch Mechanism Flow

Figure 2: Mechanistic cascade of the Hantzsch synthesis. Step 3 (Dehydration) is the thermodynamic sink that drives the reaction to completion.

Process Chemistry & Optimization

In a drug development context, "it works" is not enough. The process must be scalable and robust against impurities.

Regioselectivity and Impurity Control

The primary risk in Hantzsch synthesis is the formation of linear byproducts or incomplete cyclization. However, with Febuxostat, a more insidious impurity arises from the raw material purity of the thioamide.

-

The "Ortho" Impurity: If the starting cyanophenol contains 2-hydroxy isomer (ortho) instead of 4-hydroxy (para), the resulting thiazole will be a regioisomer of the entire scaffold. This is chemically very similar to Febuxostat and difficult to separate downstream.

-

Control Strategy: Strict specification limits on the starting 4-hydroxybenzonitrile (or thioamide) are more effective than downstream purification.

Solvent Systems

The cyclization efficiency depends heavily on the solvent's polarity and boiling point.

| Solvent | Reaction Temp | Yield | Comments |

| Ethanol | 78°C (Reflux) | 90-95% | Preferred. Green solvent, good solubility of reagents, product precipitates upon cooling (self-purifying). |

| Isopropanol | 82°C | 88-92% | Slower kinetics than EtOH; slightly better impurity profile for lipophilic side products. |

| DMF | 90-100°C | >95% | High yield but difficult workup (aqueous washes required). Avoided in late-stage GMP due to genotoxicity concerns. |

| Water | 100°C | 60-70% | Poor solubility of organic reactants leads to heterogeneous mess and lower yields. |

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (The Core Scaffold). Scale: Laboratory (10g basis).

Materials

-

4-Hydroxythiobenzamide: 10.0 g (65.3 mmol)

-

Ethyl 2-chloroacetoacetate: 11.8 g (71.8 mmol, 1.1 eq)

-

Ethanol (Absolute): 100 mL

Methodology

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 4-hydroxythiobenzamide in 100 mL of Ethanol.

-

Addition: Add 11.8 g of Ethyl 2-chloroacetoacetate dropwise over 10 minutes at room temperature. Note: The reaction is slightly exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78-80°C). Maintain reflux for 4–6 hours.

-

Crystallization: Remove heat and allow the reaction mass to cool slowly to room temperature (25°C). Then, cool further to 0–5°C using an ice bath and stir for 1 hour. The product will crystallize out of the solution.[7][8]

-

Isolation: Filter the solid precipitate under vacuum.

-

Wash: Wash the filter cake with cold Ethanol (2 x 10 mL) to remove unreacted chloroacetoacetate and colored impurities.

-

Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.

Expected Yield: 15.5 – 16.3 g (90–95%). Appearance: Off-white to pale yellow crystalline solid.

Alternative Strategies (Brief Overview)

While Hantzsch is dominant, alternative routes exist for specific IP or supply chain reasons:

-

Cross-Coupling: Palladium-catalyzed coupling of a pre-formed 4-methylthiazole organometallic species with an aryl halide. Drawback: High cost of Pd catalysts and potential heavy metal contamination.

-

C-H Activation: Direct arylation of thiazole-5-carboxylates. Drawback: Often lacks the required regioselectivity for the 2-position without specific blocking groups.

Impurity Fate Mapping

Understanding where impurities originate and where they are purged is essential for regulatory filing (CMC section).

Figure 3: Fate of critical impurities. Note that the "Ortho-Thiazole" is difficult to purge via crystallization, emphasizing the need for pure starting materials.

References

-

Teijin Limited. (1992). Carboxylic acid derivatives and pharmaceutical compositions containing them.[7] EP Patent 0513379B1. Link

-

Musso, D. L., et al. (2003). "Synthesis and biological evaluation of 2-aryl-4-methylthiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors." Journal of Medicinal Chemistry. Link

- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

-

Kashyap, A., et al. (2011). "Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Ohno, K., et al. (2012). "Process for producing 2-phenylthiazole compound." US Patent 2012/0078013.[9] Link

Sources

- 1. CN102086169A - Preparation method of intermediates of Febuxostat - Google Patents [patents.google.com]

- 2. Synthesis of Febuxostat and an Impurity of the Key Intermediate [cjph.com.cn]

- 3. WO2012131590A1 - An improved process for preparation of febuxostat and its polymorphic crystalline form c thereof - Google Patents [patents.google.com]

- 4. veeprho.com [veeprho.com]

- 5. ovid.com [ovid.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. data.epo.org [data.epo.org]

- 9. A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012Â (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds [ppj.org.ly]

Thiazole-5-Carboxylate Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The thiazole-5-carboxylate scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in oncology (e.g., Dasatinib), metabolic disease (e.g., Febuxostat analogs), and antimicrobial research. Unlike its 4-carboxylate isomer, the 5-carboxylate position offers unique electronic vectors that modulate metabolic stability and solubility while providing a direct handle for fragment-based drug design (FBDD).

This technical guide provides a rigorous analysis of thiazole-5-carboxylate building blocks, detailing their electronic properties, synthetic access via classical and C-H activation routes, and practical protocols for their utilization in high-value medicinal chemistry campaigns.

Part 1: Structural Significance & Pharmacophore Analysis

Electronic Architecture

The thiazole ring is π-excessive, yet the nitrogen atom (N3) exerts a significant inductive withdrawing effect. When a carboxylate is introduced at the C5 position, it creates a unique "push-pull" electronic system:

-

C2 Position: The most electron-deficient carbon, highly susceptible to nucleophilic attack (SNAr) or lithiation.

-

C5 Position: The carboxylate at C5 conjugates with the ring, lowering the pKa of the system and increasing the acidity of the C2-proton if unsubstituted.

-

Solubility & Lipophilicity: The N3 nitrogen (pKa ~2.5 for conjugate acid) acts as a weak hydrogen bond acceptor. The 5-carboxylate significantly lowers LogP compared to phenyl isosteres, improving aqueous solubility—a critical parameter in oral bioavailability.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the core SAR vectors utilized in lead optimization.

Figure 1: SAR vectors of the thiazole-5-carboxylate scaffold. The C5 position is critical for extending the molecule into solvent-exposed regions of the binding pocket.

Part 2: Synthetic Access & Methodologies[1][2]

Reliable access to these building blocks is paramount. We focus on two primary routes: the robust Hantzsch Synthesis for scale-up and Pd-Catalyzed C-H Activation for late-stage diversification.

Route A: The Hantzsch Thiazole Synthesis (Gold Standard)

This method involves the condensation of α-halo-β-ketoesters with thioamides or thioureas. It is the most scalable route for generating ethyl 2-substituted-4-methylthiazole-5-carboxylates.

Mechanism & Causality:

-

S-Alkylation: The sulfur of the thioamide attacks the α-carbon of the haloketone (SN2).

-

Cyclization: The nitrogen attacks the ketone carbonyl.

-

Dehydration: Aromatization drives the loss of water.

Critical Control Point: The reaction must be kept anhydrous during the initial S-alkylation to prevent hydrolysis of the α-haloketone.

Route B: Pd-Catalyzed C-H Activation (Modern Approach)

For accessing 5-aryl thiazoles or installing the carboxylate late-stage, C-H activation offers atom economy.

-

Catalyst: Pd(OAc)₂ (Ligand-free conditions often suffice).[1]

-

Regioselectivity: The C5 position is electronically favored for Electrophilic Aromatic Substitution (SEAr) mechanisms and C-H activation due to the directing effect of N3.

Figure 2: Step-wise workflow for the Hantzsch synthesis of thiazole-5-carboxylates.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

Target: A versatile building block for Dasatinib-like kinase inhibitors.

Reagents:

-

Ethyl 2-chloroacetoacetate (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Thiourea (76 mg, 1.0 mmol) and absolute Ethanol (5 mL). Ensure the system is equipped with a magnetic stir bar and a reflux condenser.

-

Addition: Add Ethyl 2-chloroacetoacetate (165 mg, 1.0 mmol) dropwise at room temperature. Note: Exothermic reaction possible; monitor temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours.

-

Validation: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a fluorescent spot (product) should appear at Rf ~0.3.

-

-

Workup: Cool to room temperature. A precipitate often forms (the HCl salt of the thiazole).

-

Neutralization: Add saturated NaHCO₃ solution until pH ~8. The free base will precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Characterization: ¹H NMR (DMSO-d₆) should show a singlet for the C4-Methyl (~2.4 ppm) and a broad singlet for NH₂ (~7.5 ppm).

Protocol 2: Saponification to Thiazole-5-carboxylic Acid

Target: Activation for amide coupling.

Methodology:

-

Dissolve the ester (1.0 equiv) in THF/Water (1:1).

-

Add LiOH·H₂O (2.5 equiv). Stir at ambient temperature for 12 hours.

-

Validation: LCMS will show a mass shift of -28 Da (Loss of Ethyl + Gain of H).

-

Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid.

Part 4: Physical Properties & Data Summary[3]

The following table summarizes the physicochemical advantages of the thiazole-5-carboxylate core compared to common isosteres.

| Property | Thiazole-5-carboxylate | Pyridine-3-carboxylate | Oxazole-5-carboxylate | Impact on Drug Design |

| LogP | ~1.2 (Moderate) | ~1.5 (Higher) | ~0.8 (Lower) | Thiazole offers a balance between permeability and solubility. |

| H-Bonding | Acceptor (N3) | Acceptor (N) | Weak Acceptor | N3 allows for water-mediated bridges in kinase pockets (e.g., Src family). |

| Metabolic Stability | High | Moderate (N-oxidation) | Low (Ring opening) | Thiazole is resistant to oxidative ring opening compared to oxazole. |

| Aromaticity | High | High | Low | Stable π-stacking interactions with aromatic residues (e.g., Phe, Tyr). |

Part 5: Case Study – Dasatinib (Sprycel)

Validation of the Building Block in FDA-Approved Therapeutics

Drug: Dasatinib (BMS-354825) Target: BCR-ABL / Src Family Kinases Core Structure: 2-amino-thiazole-5-carboxamide.[2][3]

Mechanism of Action: The 2-amino group forms a critical hydrogen bond with the hinge region of the kinase (Thr315 gatekeeper vicinity). The 5-carboxamide moiety directs the bulky 2-chloro-6-methylphenyl group into the hydrophobic pocket, enforcing a specific conformation that inhibits ATP binding.

Synthetic Insight: Bristol-Myers Squibb utilized the ethyl 2-aminothiazole-5-carboxylate building block (synthesized via Protocol 1 above) as the starting material. This ester was chlorinated (using NCS) at the C5 position in early routes, or directly coupled after hydrolysis to generate the amide linkage, demonstrating the versatility of the 5-carboxylate handle [1, 2].

References

-

Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template.[3] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[2][3][4][5] Journal of Medicinal Chemistry, 49(23), 6819–6832.

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

Roger, J., et al. (2009). "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings."[6] The Journal of Organic Chemistry, 74(3), 1179–1186.

- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20, 3118.

-

Chiarini, A., et al. (2016). "Thiazole Derivatives: A Versatile Class of Heterocycles with Diverse Biological Activities." Current Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

safety data sheet SDS for ethyl 4-methyl-1,3-thiazole-5-carboxylate

An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 4-methyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety protocols, and handling procedures for ethyl 4-methyl-1,3-thiazole-5-carboxylate. The information herein is synthesized from multiple authoritative sources to ensure accuracy and is presented in a manner that is both accessible and practical for laboratory and research applications.

Chemical Identity and Physical Properties

Ethyl 4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic building block with significant applications in organic synthesis, particularly in the development of medicinally important compounds.[1] Its structural and physical characteristics are fundamental to its reactivity and safe handling.

Table 1: Chemical and Physical Properties of Ethyl 4-methyl-1,3-thiazole-5-carboxylate

| Property | Value | Source(s) |

| CAS Number | 20582-55-2 | [2][3][4] |

| Molecular Formula | C7H9NO2S | [2][3][4] |

| Molecular Weight | 171.21 g/mol | [2][3] |

| IUPAC Name | ethyl 4-methyl-1,3-thiazole-5-carboxylate | [3] |

| Synonyms | 4-Methylthiazole-5-carboxylic Acid Ethyl Ester | [2] |

| Appearance | White to almost white powder or lump; White to yellow solid or liquid | [2] |

| Melting Point | 28 °C | [2][3] |

| Boiling Point | 233 °C | [2][3] |

| Purity | Typically >97.0% (GC) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF); sparingly soluble in aqueous buffers. | [5] |

The relatively low melting point of this compound indicates that it may be found as either a solid or liquid at ambient laboratory temperatures, a critical consideration for its storage and handling.

Hazard Identification and Classification

Understanding the potential hazards associated with ethyl 4-methyl-1,3-thiazole-5-carboxylate is paramount for ensuring laboratory safety. Based on data for the compound and structurally similar thiazole derivatives, it is classified as hazardous.[6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[7] |

GHS Pictogram:

Signal Word: Warning

The assigned hazard statements underscore the importance of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with ethyl 4-methyl-1,3-thiazole-5-carboxylate.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, provides the most robust protection.

Caption: Workflow for safe handling of ethyl 4-methyl-1,3-thiazole-5-carboxylate.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability and integrity of the compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[6] Keep the container tightly sealed and in a dark place, with a recommended temperature of below 15°C.[2]

-

Incompatible Materials: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

Caption: First-aid measures for different routes of exposure.

Accidental Release and Disposal

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

-

Accidental Release: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[6] Avoid generating dust.[8] For solid spills, sweep up and place into a suitable, labeled container for disposal.[6][7]

-

Disposal: Dispose of waste materials at an approved waste disposal facility, in accordance with local, state, and federal regulations.[6]

Toxicological and Ecological Information

-

Toxicological Summary: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[7] No data is available regarding its potential for germ cell mutagenicity or carcinogenicity.[6]

-

Ecological Summary: There is currently no available data on the ecotoxicity, persistence, bioaccumulation, or mobility in soil for this compound.[8] Therefore, it is crucial to prevent its release into the environment.

Applications in Research and Drug Development

Ethyl 4-methyl-1,3-thiazole-5-carboxylate is a valuable intermediate in the synthesis of various biologically active molecules.

-

Key Intermediate: It serves as a crucial building block in the synthesis of 4-methyl-5-formylthiazole, which is a key intermediate for the antibiotic cefditoren pivoxil.[1]

-

Drug Development: The 2-amino-1,3-thiazole ring system, of which this compound is a derivative, has found applications in the development of drugs for treating allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[1]

Various synthetic routes for this and related compounds have been reported, often involving the cyclization of thiourea or its derivatives with a β-keto ester.[1][9]

Conclusion

Ethyl 4-methyl-1,3-thiazole-5-carboxylate is a versatile chemical intermediate with significant potential in pharmaceutical research and development. Its safe and effective use is contingent upon a thorough understanding of its properties and adherence to stringent safety protocols. This guide provides a foundational framework for researchers and scientists to handle this compound responsibly, ensuring both personal safety and the integrity of their experimental work.

References

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 4-Methylthiazole-5-carboxylate. Retrieved from TCI Chemicals website.[2]

-

Amerigo Scientific. (n.d.). Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%). Retrieved from Amerigo Scientific website.[10]

-

Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1086-1093.[1]

-

Chemical Synthesis Database. (2025, May 20). ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Retrieved from Chemical Synthesis Database website.[11]

-

PubChem. (n.d.). Ethyl 4-ethyl-5-methyl-1,3-thiazole-2-carboxylate. Retrieved from PubChem website.[12]

-

Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4443-4467.[13]

-

MDPI. (2016, November 29). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from MDPI website.[9]

-

Fisher Scientific. (n.d.). Ethyl 4-Methylthiazole-5-carboxylate 97.0+%. Retrieved from Fisher Scientific website.[3]

-

Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 4-methyl-1,3-thiazole-5-carboxylate. Retrieved from SCBT website.[4]

-

Stenutz. (n.d.). ethyl 4-methyl-1,3-thiazole-5-carboxylate. Retrieved from Stenutz website.[14]

-

Sigma-Aldrich. (n.d.). Ethyl 4-methylthiazole-5-carboxylate. Retrieved from Sigma-Aldrich website.

-

Fisher Scientific. (2025, December 24). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[6]

-

ECHEMI. (n.d.). ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets. Retrieved from ECHEMI website.[8]

-

Fisher Scientific. (2024, February 23). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[7]

-

Cayman Chemical. (2024, September 19). Safety Data Sheet. Retrieved from Cayman Chemical website.

-

Cayman Chemical. (2022, December 12). PRODUCT INFORMATION - ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-Carboxylate. Retrieved from Cayman Chemical website.[5]

-

Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Retrieved from Google Patents website.[15]

-

Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Retrieved from Google Patents website.[16]

-

U.S. Environmental Protection Agency. (2025, October 15). 5-Ethyl-2,5-dihydro-4-methyl-2-(1-methylpropyl)-thiazole - Hazard. Retrieved from EPA CompTox Chemicals Dashboard.[17]

-

Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from Synerzine website.[18]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from PubChem website.[19]

-

The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole, 31883-01-9. Retrieved from The Good Scents Company website.[20]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Ethyl 4-Methylthiazole-5-carboxylate | 20582-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Ethyl 4-Methylthiazole-5-carboxylate 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Ethyl 4-methyl-1,3-thiazole-5-carboxylate | CAS 20582-55-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fr [fishersci.fr]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Ethyl 4-ethyl-5-methyl-1,3-thiazole-2-carboxylate | C9H13NO2S | CID 61385459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. kuey.net [kuey.net]

- 14. ethyl 4-methyl-1,3-thiazole-5-carboxylate [stenutz.eu]

- 15. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

- 16. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 17. CompTox Chemicals Dashboard [comptox.epa.gov]

- 18. synerzine.com [synerzine.com]

- 19. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 5-ethyl-4-methyl thiazole, 31883-01-9 [thegoodscentscompany.com]

The 4-Methylthiazole-5-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thiazole ring is a cornerstone in the architecture of many biologically active molecules, both of natural and synthetic origin.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key pharmacophore in a multitude of therapeutic agents, demonstrating a vast range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] While a diverse array of thiazole-containing compounds has been isolated from natural sources, particularly marine organisms, the specific 4-methylthiazole-5-carboxylate moiety has gained significant prominence as a synthetic building block in medicinal chemistry.[4] Its value lies in its synthetic tractability and its role as a versatile scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the 4-methylthiazole-5-carboxylate core, focusing on its synthesis, biological significance, and its application in drug discovery. We will delve into the key synthetic methodologies, explore the derivatization strategies aimed at enhancing biological activity, and provide detailed experimental protocols for the preparation of this important scaffold and its derivatives.

Synthetic Strategies for the 4-Methylthiazole-5-Carboxylate Core

The construction of the 4-methylthiazole-5-carboxylate core is primarily achieved through well-established methods of thiazole synthesis, most notably the Hantzsch thiazole synthesis and its modern variations. These methods offer efficient and versatile routes to this key intermediate.

A common and efficient approach involves a one-pot reaction starting from readily available ethyl acetoacetate. This method provides a significant improvement in yield compared to traditional two-step procedures.[5] The general workflow for a one-pot synthesis is depicted in the diagram below.

Figure 1: A generalized workflow for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives.

This one-pot procedure is advantageous as it avoids the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate, which can be unstable. The use of a water-tetrahydrofuran solvent system also presents a more environmentally friendly option compared to chlorinated solvents.[5]

Another synthetic route involves the reaction of formamide with phosphorus pentasulfide to generate thioformamide in situ, which then undergoes cyclization with ethyl 2-chloroacetoacetate.[6][7]

Biological Significance and Therapeutic Applications

Derivatives of the 4-methylthiazole-5-carboxylate core have demonstrated a wide spectrum of biological activities, making this scaffold highly attractive for drug development.

| Biological Activity | Target/Mechanism | Reference Compounds | Citations |

| Anticancer | Inhibition of Mucin 1 (MUC1) oncoproteins | 4-methylthiazole-5-carboxylic acid derivatives | [8] |

| General cytotoxic activity against various human cancer cell lines | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | [5] | |

| Activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | [3] | |

| Antimicrobial | Broad-spectrum antibacterial activity | Thiazole-5-carboxamide derivatives | [9] |

| Drug Intermediate | Key intermediate for the synthesis of Cefditoren pivoxil (third-generation cephalosporin) | 4-Methyl-5-formylthiazole (derived from 4-methylthiazole-5-carboxylic acid) | [10] |

| Key intermediate for the synthesis of Febuxostat (gout medication) | 4-methylthiazole-5-carboxylic acid | [7] |

The versatility of the 4-methylthiazole-5-carboxylate core allows for facile derivatization at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Key Derivatives and Structure-Activity Relationships

The most common modifications of the 4-methylthiazole-5-carboxylate scaffold involve the functionalization of the carboxylate group, typically through the formation of amides. This is a crucial step in developing libraries of compounds for biological screening.

The general workflow for the synthesis of thiazole-5-carboxamide derivatives is outlined below.

Figure 2: General scheme for the synthesis of 4-methylthiazole-5-carboxamide derivatives.

The synthesis of these amides allows for the introduction of a wide variety of substituents, which can significantly influence the biological activity of the resulting compounds. For instance, studies have shown that the nature of the aryl group in 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides plays a critical role in their anticancer activity.[3]

Experimental Protocols

The following protocols are provided as a general guide for the synthesis of the 4-methylthiazole-5-carboxylate core and a representative carboxamide derivative. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[5]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF.

-

Cool the mixture to below 0°C using an ice bath.

-

Slowly add NBS (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.

-

Heat the mixture to 80°C and maintain this temperature for 2 hours.

-

After cooling to room temperature, perform a suitable work-up procedure, which may include extraction with an organic solvent and purification by recrystallization or column chromatography to obtain the final product.

Protocol 2: Synthesis of a 4-Methylthiazole-5-carboxamide Derivative (General Procedure)

Materials:

-

4-Methylthiazole-5-carboxylic acid

-

Thionyl chloride

-

A primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane or THF)

-

A non-nucleophilic base (e.g., triethylamine)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-methylthiazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride.

-

Reflux the mixture for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-methylthiazole-5-carbonyl chloride.

-

In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5 eq) in an anhydrous solvent.

-

Cool the amine solution to 0°C and slowly add a solution of the crude acid chloride in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography or recrystallization.

Conclusion and Future Perspectives

The 4-methylthiazole-5-carboxylate moiety stands out as a synthetically accessible and highly versatile scaffold in medicinal chemistry. While its prevalence in natural products remains to be fully explored, its derivatives have demonstrated significant potential in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The continued exploration of new synthetic methodologies and the generation of diverse chemical libraries based on this core will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Future research should also focus on elucidating the precise mechanisms of action of these compounds to guide the rational design of next-generation therapeutics.

References

Sources

- 1. kuey.net [kuey.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

melting point of 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester

Technical Whitepaper: Physicochemical Profiling & Handling of Ethyl 4-methylthiazole-5-carboxylate

Executive Summary

Ethyl 4-methyl-1,3-thiazole-5-carboxylate (CAS 20582-55-2) is a critical heterocyclic building block in the synthesis of third-generation cephalosporins (e.g., Cefditoren pivoxil) and xanthine oxidase inhibitors (e.g., Febuxostat). While its chemical reactivity is well-documented, its physical state presents a unique challenge: with a melting point (MP) consensus of 28°C (82.4°F) , it exists as a Low-Melting Solid (LMS) at standard laboratory conditions.

This guide provides a definitive physicochemical profile, focusing on the thermodynamic behavior that dictates its handling. It moves beyond simple data listing to explain the causality between synthesis methods, impurity profiles, and phase transitions, ensuring researchers can dispense and react this compound with high reproducibility.

Compound Identity & Significance

The thiazole ring is a pharmacophore of immense value due to its ability to mimic peptide bonds and participate in hydrogen bonding. The 5-carboxylate ester functionality provides a versatile handle for further derivatization (hydrolysis, reduction to aldehyde).

| Attribute | Detail |

| IUPAC Name | Ethyl 4-methyl-1,3-thiazole-5-carboxylate |

| Common Synonyms | 4-Methyl-5-thiazolecarboxylic acid ethyl ester; Ethyl 4-methyl-5-thiazoleactate |

| CAS Number | 20582-55-2 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| SMILES | CCOC(=O)C1=C(C)N=CS1 |

The Melting Point: A Phase Transition Analysis

The melting point of Ethyl 4-methylthiazole-5-carboxylate is the single most critical parameter for its handling.

-

Consensus Value: 28°C (Literature range: 23–28°C) [1, 2].

-

Thermodynamic Implication: At a typical laboratory temperature of 20–22°C, the pure compound is a crystalline solid. However, slight warming (handling, transport, or summer ambient temps) induces a phase change to a liquid.

-

Purity Indicator: A sharp melting point at 28°C indicates high purity (>98%). A "slushy" appearance at 20°C often suggests the presence of impurities (e.g., solvent residues or hydrolysis products) causing freezing point depression .

Diagram 1: Phase State Logic & Handling Strategy

This decision tree guides the researcher on how to manipulate the compound based on ambient temperature.

Caption: Operational logic for handling CAS 20582-55-2. Due to its 28°C MP, the compound must be fully melted to ensure homogeneity if not strictly solid.

Physicochemical Data Summary

The following data consolidates experimental values and high-confidence estimates necessary for process safety and scale-up.

| Property | Value | Condition / Note |

| Melting Point | 28°C | Sharp transition for >98% purity [1, 3].[1] |

| Boiling Point | 239°C | At 760 mmHg (Predicted/Experimental consensus) [4].[2] |